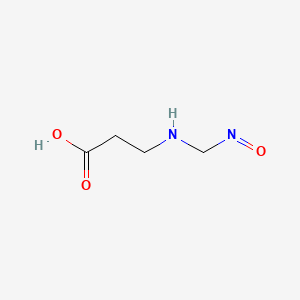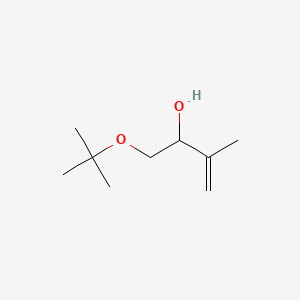
1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)guanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)guanidine hydrochloride is a chemical compound with the molecular formula C16H13ClN4S It is known for its unique structure, which includes a chloro-substituted isoquinoline ring and a phenylthio group
準備方法
The synthesis of 1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)guanidine hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Introduction of the Chloro and Phenylthio Groups: The chloro and phenylthio groups are introduced through substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the phenylthio group can be introduced using thiophenol in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)guanidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)guanidine hydrochloride can be compared with other similar compounds, such as:
1-(4-Chloro-7-(methylthio)isoquinolin-1-yl)guanidine: This compound has a methylthio group instead of a phenylthio group, which may affect its reactivity and applications.
1-(4-Chloro-7-(phenylthio)isoquinolin-1-yl)urea: This compound has a urea group instead of a guanidine group, which may influence its biological activity and mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H14Cl2N4S |
|---|---|
分子量 |
365.3 g/mol |
IUPAC名 |
2-(4-chloro-7-phenylsulfanylisoquinolin-1-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C16H13ClN4S.ClH/c17-14-9-20-15(21-16(18)19)13-8-11(6-7-12(13)14)22-10-4-2-1-3-5-10;/h1-9H,(H4,18,19,20,21);1H |
InChIキー |
OGHWZYHDRWFGPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1H-benzimidazole-4-carboxamide](/img/structure/B13744224.png)









